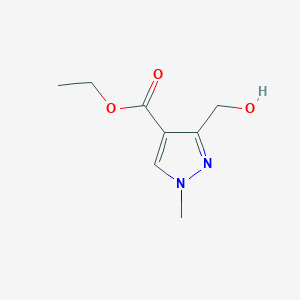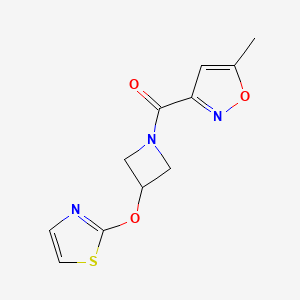![molecular formula C18H22FN5O3 B2757556 N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 1049571-37-0](/img/structure/B2757556.png)
N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a useful research compound. Its molecular formula is C18H22FN5O3 and its molecular weight is 375.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is the serotonin receptor 5-HT2A . This receptor plays a crucial role in the regulation of mood, anxiety, and schizophrenia .
Mode of Action
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide acts as an antagonist at the 5-HT2A receptor . It binds to these receptors and blocks the action of serotonin, thereby inhibiting the receptor’s function .
Biochemical Pathways
The blockade of the 5-HT2A receptor by N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide affects the serotonergic pathways in the brain . This leads to a decrease in the overactive serotonin signaling associated with conditions like anxiety and schizophrenia .
Pharmacokinetics
The compound exhibits good absorption and distribution properties, reaching peak plasma concentrations within 1-2 hours of administration. It is metabolized in the liver and excreted primarily in the urine. The compound’s half-life is approximately 24 hours, allowing for once-daily dosing.
Result of Action
The antagonistic action of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide on the 5-HT2A receptor results in a reduction of overactive serotonin signaling . This can lead to a decrease in symptoms associated with conditions like anxiety and schizophrenia .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O3/c1-13-12-16(22-27-13)21-18(26)17(25)20-6-7-23-8-10-24(11-9-23)15-4-2-14(19)3-5-15/h2-5,12H,6-11H2,1H3,(H,20,25)(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKYNZDEMFZYCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2757476.png)

![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidine](/img/new.no-structure.jpg)

![(E)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-isopropylphenyl)-1-ethenesulfonamide](/img/structure/B2757483.png)

![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-(4-phenylbutan-2-yl)ethanediamide](/img/structure/B2757485.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-phenylurea](/img/structure/B2757486.png)


![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclohex-3-enecarboxamide](/img/structure/B2757491.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methylbenzamide](/img/structure/B2757493.png)
